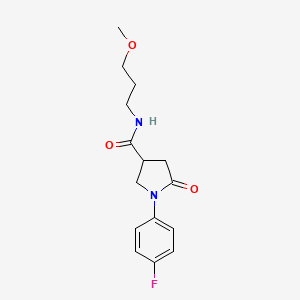![molecular formula C25H27N7O2 B11040909 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-phenylurea](/img/structure/B11040909.png)
1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It contains a pyrimidine core (4,6-dimethylpyrimidine) linked to an indole moiety (5-methoxy-1H-indol-3-yl) via an aminoethyl bridge.
- The urea group (3-phenylurea) completes the structure, resulting in a compound that combines diverse functional groups.
1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-phenylurea: is a complex organic compound with a fascinating structure.
Preparation Methods
- A solvent-free synthesis of this compound was achieved by grinding 2-hydrazino-4,6-dimethylpyrimidine (1) with β-ketonitriles (2) in the presence of p-Toluenesulfonic acid as a catalyst .
- Industrial production methods may involve modifications of this synthetic route or alternative approaches.
Chemical Reactions Analysis
Reduction: Reduction reactions could potentially yield derivatives with different functional groups.
Substitution: Substitution reactions at various positions (e.g., indole ring, pyrimidine ring) are plausible.
Common Reagents and Conditions: These would depend on the specific reaction type and desired modifications.
Major Products: Derivatives with altered substituents or functional groups.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an antimicrobial agent, anti-inflammatory compound, or antitumor drug.
Biology: Explore its effects on cellular pathways, receptors, and enzymatic processes.
Industry: Consider applications in agrochemicals or materials science.
Mechanism of Action
- The compound likely interacts with specific molecular targets (e.g., enzymes, receptors) to exert its effects.
- Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features, such as the combination of pyrimidine and indole moieties.
Similar Compounds: While direct analogs are scarce, explore related pyrimidine-based compounds with similar pharmacophores.
Remember that this compound’s full potential awaits further exploration through research and experimentation
Properties
Molecular Formula |
C25H27N7O2 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
1-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]-3-phenylurea |
InChI |
InChI=1S/C25H27N7O2/c1-16-13-17(2)29-24(28-16)31-23(32-25(33)30-19-7-5-4-6-8-19)26-12-11-18-15-27-22-10-9-20(34-3)14-21(18)22/h4-10,13-15,27H,11-12H2,1-3H3,(H3,26,28,29,30,31,32,33) |
InChI Key |
LHCUUGCQROMREE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC(=O)NC4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[4-(Propan-2-yloxy)phenyl]methyl}but-2-ynamide](/img/structure/B11040827.png)
![N'-[(E)-(6-{[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11040843.png)
![[4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] 2-phenylacetate](/img/structure/B11040850.png)

![8-(4-Chlorophenyl)-4-methyl-3-[(4-methylphenyl)sulfonyl]pyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11040860.png)
![5-(2,4-dichlorophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11040870.png)

![4,6-dimethoxy-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B11040886.png)
![(5Z)-5-(8-fluoro-4,4,6-trimethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11040891.png)
![N-(4,4,6,8-tetramethyl-2-thioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetamide](/img/structure/B11040898.png)
![2-[(3-chloro-4-fluorophenyl)amino]-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11040900.png)
methyl]imino}-4-oxo-3-phenyl-1,3-thiazolan-5-yliden)acetate](/img/structure/B11040901.png)
![Ethyl 5-[1-(1,3-benzodioxol-5-yl)-3-{[2-(4-hydroxyphenyl)ethyl]amino}-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11040904.png)
![ethyl 4-({N-[(4-methylcyclohexyl)carbonyl]leucyl}amino)piperidine-1-carboxylate](/img/structure/B11040906.png)
